Cas no 2138103-00-9 (3-Chloro-5-(2-methylphenyl)aniline)

3-Chloro-5-(2-methylphenyl)aniline is a substituted aniline derivative featuring a chloro group at the 3-position and a 2-methylphenyl moiety at the 5-position of the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, facilitating the construction of complex molecular architectures. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups offers tunable electronic properties, making it useful in fine chemical applications. High purity and consistent quality ensure reliable performance in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Chloro-5-(2-methylphenyl)aniline structure
2138103-00-9 structure
Product Name:3-Chloro-5-(2-methylphenyl)aniline
CAS No:2138103-00-9
MF:C13H12ClN
MW:217.694082260132
CID:5937009
PubChem ID:154815065
Update Time:2025-10-28

3-Chloro-5-(2-methylphenyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-(2-methylphenyl)aniline
    • [1,1'-Biphenyl]-3-amine, 5-chloro-2'-methyl-
    • 5-chloro-2'-methyl-[1,1'-biphenyl]-3-amine
    • A1-30227
    • 2138103-00-9
    • EN300-1142046
    • Inchi: 1S/C13H12ClN/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3
    • InChI Key: QTJGWZZQEICIQV-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2C)=CC(Cl)=CC(N)=C1

Computed Properties

  • Exact Mass: 217.0658271g/mol
  • Monoisotopic Mass: 217.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 368.6±30.0 °C(Predicted)
  • pka: 3.29±0.10(Predicted)

3-Chloro-5-(2-methylphenyl)aniline Pricemore >>

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Additional information on 3-Chloro-5-(2-methylphenyl)aniline

3-Chloro-5-(2-methylphenyl)aniline: A Comprehensive Overview

3-Chloro-5-(2-methylphenyl)aniline, also known by its CAS number 2138103-00-9, is a significant compound in the field of organic chemistry. This compound belongs to the class of aromatic amines, which are widely used in various industrial and research applications. The structure of this compound is characterized by a chlorine atom at the 3-position and a 2-methylphenyl group at the 5-position of the aniline molecule. This unique substitution pattern imparts specific chemical properties that make it valuable in synthetic chemistry and material science.

The synthesis of 3-Chloro-5-(2-methylphenyl)aniline typically involves multi-step reactions, often starting from aniline derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are crucial in constructing the desired aromatic framework.

In terms of physical properties, 3-Chloro-5-(2-methylphenyl)aniline exhibits a melting point of approximately 145°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for applications requiring controlled solubility profiles, such as in pharmaceutical formulations or as intermediates in polymer synthesis.

The application of 3-Chloro-5-(2-methylphenyl)aniline extends into several domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Recent studies have highlighted its role in generating molecules with anti-proliferative activity against cancer cell lines, underscoring its importance in drug discovery pipelines.

In materials science, this compound has been utilized as a precursor for advanced materials like conductive polymers and organic semiconductors. Its ability to undergo electropolymerization under mild conditions has been explored for applications in flexible electronics and energy storage devices. Furthermore, its photochemical properties make it a candidate for use in light-emitting diodes (LEDs) and solar cells.

The environmental impact of 3-Chloro-5-(2-methylphenyl)aniline has also garnered attention. Studies on its biodegradation pathways reveal that it can be metabolized by certain microorganisms under aerobic conditions, though its persistence in aquatic environments remains a concern. Regulatory agencies have implemented guidelines to minimize its release into ecosystems during industrial processes.

Recent research has focused on optimizing the recycling and reuse of this compound to align with sustainable chemistry principles. Innovations in catalytic processes aim to enhance yield while reducing waste generation during its synthesis. Additionally, computational chemistry techniques, such as density functional theory (DFT), have been employed to predict its reactivity under various conditions, aiding in the design of more efficient synthetic routes.

In conclusion, 3-Chloro-5-(2-methylphenyl)aniline, with its CAS number 2138103-00-9, stands as a versatile compound with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings promises further advancements in fields ranging from medicine to materials science. As research progresses, understanding its properties and optimizing its utilization will remain critical for harnessing its full potential while ensuring environmental sustainability.

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